molecular formula C10H6ClNO B1586497 6-chloro-2H-chromene-3-carbonitrile CAS No. 57543-67-6

6-chloro-2H-chromene-3-carbonitrile

Cat. No. B1586497
CAS RN: 57543-67-6
M. Wt: 191.61 g/mol
InChI Key: KHQQZPGTELLAOG-UHFFFAOYSA-N
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Description

6-chloro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is a solid and has a melting point between 135 - 137°C .


Molecular Structure Analysis

The InChI code for 6-chloro-2H-chromene-3-carbonitrile is 1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-chloro-2H-chromene-3-carbonitrile is a solid compound with a melting point range of 135 - 137°C . It has a molecular weight of 191.62 .

Scientific Research Applications

  • Organic Synthesis and Materials Science

    • 2H-chromenes are important oxygen heterocycles that are widely used in organic synthesis and materials science .
    • They are synthesized through benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
    • The results of these syntheses are diverse, leading to a wide range of 2H-chromenes with different properties .
  • Pharmaceutical Agents and Biologically Relevant Molecules

    • 2H-chromenes are found in many natural products, pharmaceutical agents, and biologically relevant molecules .
    • They are synthesized through various methods, including DBU catalyzed, 3-nitrophenylboronic acid as a green catalyst, lipase-catalyzed synthesis, baker’s yeast catalytic one port synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis .
    • The outcomes of these syntheses are diverse, leading to a wide range of 2H-chromenes with different biological activities .
  • Chemical Synthesis

    • “6-Chloro-2H-chromene-3-carbonitrile” is used in chemical synthesis . The specific methods of synthesis and applications are not detailed, but it’s likely used as a building block in the synthesis of more complex molecules .
  • Research Use

    • This compound is sold by chemical suppliers for research use . While the specific research applications are not listed, it’s likely used in a variety of laboratory experiments .
  • Proteomics Research

    • It’s also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Chemical Synthesis

    • “6-Chloro-2H-chromene-3-carbonitrile” is used in chemical synthesis . The specific methods of synthesis and applications are not detailed, but it’s likely used as a building block in the synthesis of more complex molecules .
  • Research Use

    • This compound is sold by chemical suppliers for research use . While the specific research applications are not listed, it’s likely used in a variety of laboratory experiments .
  • Proteomics Research

    • It’s also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

6-chloro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQZPGTELLAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363090
Record name 6-chloro-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2H-chromene-3-carbonitrile

CAS RN

57543-67-6
Record name 6-Chloro-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-chloro-2-hydroxy-benzaldehyde Compound 15a (10.0 mmol, 1.7 g), acrylonitrile (50.0 mmol, 2.14 mL) and DABCO (2.33 mmol, 0.26 g) were mixed together and heated to reflux overnight using an oil bath. After the flask was cooled to room temperature, Et2O (100 mL) was added and the Et2O layer was washed with 10% NaOH solution followed by 1N HCl and brine. The organic layer was dried over MgSO4, filtered and the solvent was removed in vacuo to obtain 6-chloro-2H-chromene-3-carbonitrile Compound 15b as a yellow solid (1.42 g, 74%), which was used in the next step without further purification (the preceding was described in Wise, L. et al. J. Med. Chem., 1988, 31, 688).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15a
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2H-chromene-3-carbonitrile

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